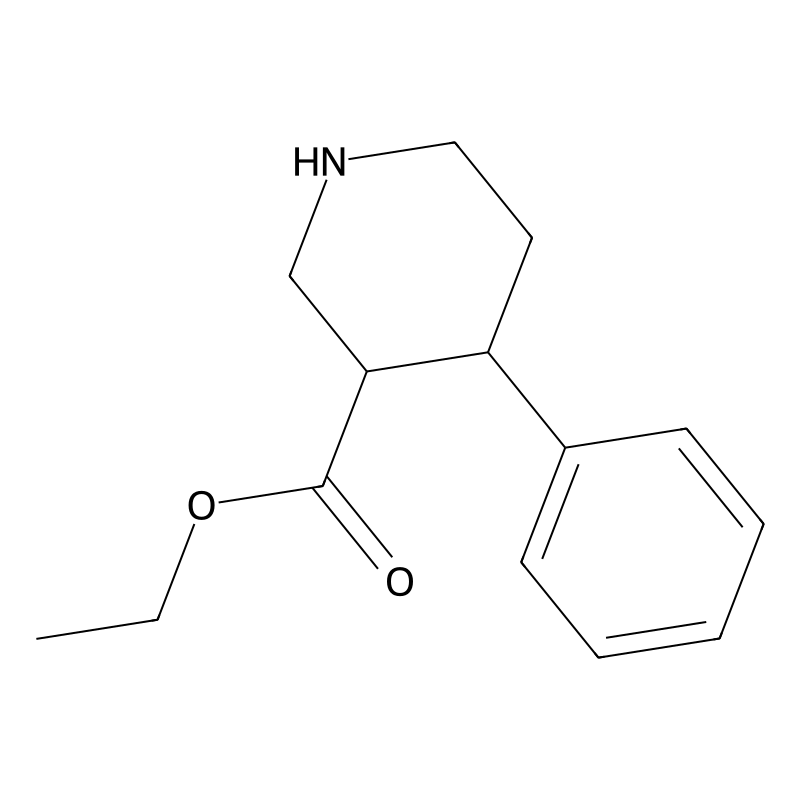(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3R,4R)-Ethyl 4-Phenylpiperidine-3-carboxylate is a specific stereoisomer of a chemical compound belonging to the class of piperidine derivatives. While research on this specific compound appears limited, piperidine derivatives as a whole are a class of molecules of interest due to their prevalence in many biologically active molecules [].
Potential Applications in Medicinal Chemistry
The structural features of (3R,4R)-Ethyl 4-Phenylpiperidine-3-carboxylate share similarities with certain drugs that act on the central nervous system []. Research on related piperidine derivatives has focused on their potential as analgesics (pain relievers), antidepressants, and anticonvulsants [, , ]. Given these similarities, (3R,4R)-Ethyl 4-Phenylpiperidine-3-carboxylate could be a potential candidate for investigation in these areas. However, there is currently no published research specific to this application of the compound.
Use as a Synthetic Intermediate
Organic synthesis often involves multiple steps to create a target molecule. Molecules with a piperidine core structure are found in many drugs []. (3R,4R)-Ethyl 4-Phenylpiperidine-3-carboxylate could potentially serve as a valuable intermediate for the synthesis of more complex molecules with desired biological activities. However, further research would be needed to explore the feasibility of this application.
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is a chemical compound classified as a piperidine derivative. It has the molecular formula and a molar mass of approximately 233.31 g/mol. The compound features a piperidine ring with an ethyl group and a phenyl group, contributing to its unique properties and biological activities. Its density is reported to be 1.056 g/cm³, and it has a boiling point of 337.6 °C at standard atmospheric pressure .
The reactivity of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate primarily involves typical reactions associated with esters, such as:
- Nucleophilic substitutions: These reactions involve the replacement of a leaving group by a nucleophile.
- Hydrolysis: This reaction leads to the breakdown of the ester into its corresponding acid and alcohol.
- Oxidation and reduction: The compound can undergo oxidation, which typically involves the addition of oxygen or removal of hydrogen, and reduction, which involves the addition of hydrogen or removal of oxygen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
Research indicates that (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate exhibits significant biological activity. It has been studied for its potential as a pharmacological agent in various therapeutic areas, particularly in pain management and neurological disorders. Its structural similarity to known analgesics suggests that it may interact with opioid receptors or other neurotransmitter systems. The compound's mechanism of action likely involves modulation of neurotransmitter activity within the central nervous system.
Several synthetic routes have been developed for (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate:
- Cyclization Method: This method typically uses piperidine as a starting material, where appropriate precursors undergo cyclization under controlled conditions. For example, phenylsilane can promote imine formation and subsequent cyclization.
- Reduction Method: A common approach involves reducing piperidinone intermediates using iron complexes as catalysts .
These methods highlight the versatility in synthesizing this compound while maintaining its stereochemical integrity.
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate finds applications in various fields:
- Medicinal Chemistry: Due to its structural features resembling certain central nervous system drugs, it is investigated for potential use as an analgesic, antidepressant, or anticonvulsant.
- Synthetic Intermediate: It serves as a valuable intermediate for synthesizing more complex molecules with desired biological activities.
- Biological Studies: The compound could be utilized in studies related to drug development and pharmacology due to its interactions with biological targets.
Several compounds share structural similarities with (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3R,4S)-ethyl 4-phenylpiperidine-3-carboxylate | C14H19NO2 | Different stereochemistry may influence biological activity. |
| (3S,4S)-ethyl 4-phenylpiperidine-3-carboxylate | C14H19NO2 | Stereoisomer that may exhibit distinct pharmacological properties. |
| Ethyl 1-(4-fluorophenyl)piperidine-3-carboxylate | C15H20FNO2 | Incorporates a fluorine atom which can affect potency and selectivity. |
The uniqueness of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate lies in its specific stereochemistry and potential interactions within biological systems that differentiate it from these similar compounds.






